N-(5-ethylpyridin-2-yl)pivalamide
Description
N-(5-ethylpyridin-2-yl)pivalamide is a pyridine derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 2-position of a pyridine ring, with an ethyl substituent at the 5-position. Pyridinyl pivalamides are critical intermediates in organic synthesis, particularly for lithiation reactions that enable the formation of complex heterocycles . The ethyl substituent at the 5-position likely influences steric and electronic properties, affecting reactivity in lithiation or coupling reactions.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(5-ethylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) |
InChI Key |
UIJFHXYTERGFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2017 Catalog of Pyridine Compounds lists several pyridinyl pivalamides with substituents at the 5-position, enabling direct structural and functional comparisons (Table 1) .
Table 1: Key Structural Analogs of N-(5-ethylpyridin-2-yl)pivalamide
| Compound Name | Substituent at Pyridine 5-Position | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-(5-hydroxypyridin-2-yl)pivalamide | -OH | C₁₁H₁₆N₂O₂ | 208.26 g/mol |
| N-(5-fluoropyridin-2-yl)pivalamide | -F | C₁₁H₁₅FN₂O | 210.25 g/mol |
| N-(5-methoxypyridin-2-yl)pivalamide | -OCH₃ | C₁₂H₁₈N₂O₂ | 222.28 g/mol |
| N-(5-(dimethoxymethyl)pyridin-2-yl)pivalamide | -CH(OCH₃)₂ | C₁₄H₂₁N₂O₃ | 265.33 g/mol |
| This compound (hypothetical) | -C₂H₅ | C₁₂H₁₈N₂O | 206.28 g/mol* |
*Hypothetical molecular weight calculated based on structural similarity.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -F) increase the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .
- Solubility : Hydroxyl or methoxy groups improve water solubility, whereas hydrophobic groups like ethyl or pivalamide reduce it .
Reactivity in Lithiation Reactions
N-(pyridin-2-yl)pivalamides are widely used in lithiation reactions to generate dilithium intermediates for synthesizing pyridine-fused heterocycles . For example:
- N-(3-lithiopyridin-2-yl)pivalamide reacts with α-keto esters to form α-hydroxy esters, which cyclize into 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones .
- This compound ’s ethyl group may hinder lithiation at the 3-position due to steric crowding, contrasting with smaller substituents like -F or -OCH₃, which facilitate such reactions .
Commercial Availability and Pricing
Table 2: Pricing of Selected Pyridinyl Pivalamides
| Compound Name | Catalog Number | 1 g Price (USD) | 5 g Price (USD) | 25 g Price (USD) |
|---|---|---|---|---|
| N-(5-fluoropyridin-2-yl)pivalamide | HB180 | 500 | 2,000 | 6,000 |
| N-(5-hydroxypyridin-2-yl)pivalamide | HB232 | 240 | 960 | 3,000 |
| N-(3-iodo-4-methoxypyridin-2-yl)pivalamide | HB232 | 240 | 960 | 3,000 |
Higher prices for halogenated derivatives (e.g., iodo, fluoro) reflect the cost of halogenation steps .
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